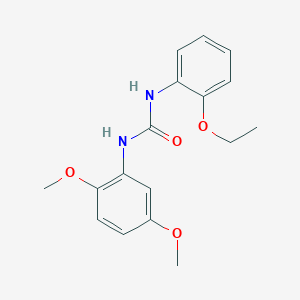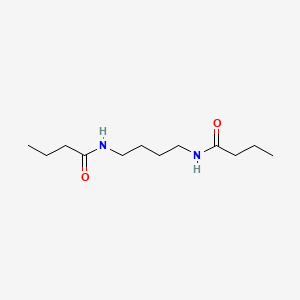![molecular formula C17H16N4O2S B4736623 N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)
N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide
Übersicht
Beschreibung
N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide, commonly known as FMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of FMQ is not fully understood, but it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and angiogenesis. FMQ has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, FMQ has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FMQ has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, inhibition of angiogenesis, antimicrobial activity, and neuroprotective effects. FMQ has also been shown to reduce oxidative stress and inflammation, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FMQ in lab experiments is its potential as a multi-targeted agent for the treatment of various diseases. FMQ has been shown to have anticancer, antimicrobial, and neuroprotective effects, making it a potential candidate for the development of new therapeutics. However, one of the limitations of using FMQ in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
Future research on FMQ should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, studies should be conducted to optimize the synthesis of FMQ and improve its solubility in water. Future research should also focus on the development of new formulations of FMQ for improved bioavailability and efficacy. Finally, studies should be conducted to evaluate the safety and toxicity of FMQ in animal models and in clinical trials.
Wissenschaftliche Forschungsanwendungen
FMQ has been studied extensively for its potential applications in various fields, including cancer research, antimicrobial activity, and neuroprotective effects. In cancer research, FMQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. FMQ has also been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. In addition, FMQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(2-methylquinoline-4-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-9-14(13-6-2-3-7-15(13)19-11)16(22)20-21-17(24)18-10-12-5-4-8-23-12/h2-9H,10H2,1H3,(H,20,22)(H2,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGAPNUZORCMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NNC(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-[(2-methylquinolin-4-yl)carbonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)
![4-{1-cyano-2-[5-nitro-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile](/img/structure/B4736562.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4736571.png)
![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4736572.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4736573.png)
![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4736588.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4736605.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4736613.png)

![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4736627.png)
![N-benzyl-2-{2-bromo-4-[2-(4-chlorophenyl)carbonohydrazonoyl]-6-methoxyphenoxy}acetamide](/img/structure/B4736635.png)